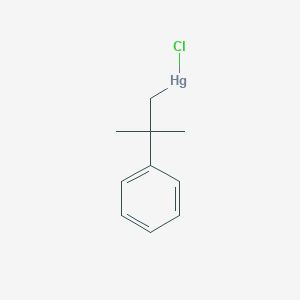
2-Methyl-2-phenylpropylmercuric chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-phenylpropylmercuric chloride is an organomercury compound with the molecular formula C10H13ClHg. It is known for its unique chemical properties and potential applications in various fields of scientific research. This compound is part of a broader class of organomercury compounds, which are characterized by the presence of a mercury atom bonded to a carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-phenylpropylmercuric chloride typically involves the reaction of 2-Methyl-2-phenylpropyl chloride with mercuric chloride. The reaction is carried out in an organic solvent such as diethyl ether or tetrahydrofuran (THF) under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of specialized equipment to handle the toxic and reactive nature of organomercury compounds.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-phenylpropylmercuric chloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form different organomercury compounds.
Oxidation Reactions: The compound can be oxidized under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) in acetone.
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) may be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium iodide can yield 2-Methyl-2-phenylpropyl iodide.
Scientific Research Applications
2-Methyl-2-phenylpropylmercuric chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: The compound is studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although its toxicity poses significant challenges.
Industry: It may be used in the development of specialized materials and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-2-phenylpropylmercuric chloride involves its interaction with biological molecules, particularly thiol-containing proteins and enzymes. The mercury atom in the compound can form strong bonds with sulfur atoms in these molecules, leading to inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Phenylmercuric acetate
- Methylmercuric chloride
- Ethylmercuric chloride
Comparison
Compared to other organomercury compounds, 2-Methyl-2-phenylpropylmercuric chloride is unique due to its specific structure, which includes a phenyl group and a methyl group attached to the central carbon atom
Properties
CAS No. |
80994-87-2 |
|---|---|
Molecular Formula |
C10H13ClHg |
Molecular Weight |
369.25 g/mol |
IUPAC Name |
chloro-(2-methyl-2-phenylpropyl)mercury |
InChI |
InChI=1S/C10H13.ClH.Hg/c1-10(2,3)9-7-5-4-6-8-9;;/h4-8H,1H2,2-3H3;1H;/q;;+1/p-1 |
InChI Key |
PSEHXVLRPNEJQR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C[Hg]Cl)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















